molecular formula C12H17N3O2 B1423578 N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine CAS No. 1053659-35-0

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine

Cat. No. B1423578
CAS RN: 1053659-35-0
M. Wt: 235.28 g/mol
InChI Key: AQRTZFFNNHGAHH-UHFFFAOYSA-N
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Description

“N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine” is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28228 . .


Synthesis Analysis

While specific synthesis methods for “N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives were synthesized using ionic liquid as solvent and base .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and DNA/BSA Binding Studies : N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine derivatives have been synthesized and studied for their interactions with calf thymus DNA and bovine serum albumin (BSA). The studies indicated that these compounds could intercalate with DNA and bind strongly with BSA, suggesting potential applications in biochemical research and drug development (Raj, 2020).

Biochemical Applications

  • Glucosidase Inhibition : Research has identified N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine analogues as potential glucosidase inhibitors, highlighting their relevance in studies related to diabetes and other metabolic disorders (Ashry et al., 1999).
  • Antimicrobial Activity : Various derivatives of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and shown to exhibit potent antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Jayadevappa et al., 2012).

Material Science and Engineering

  • Corrosion Inhibition : N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine has been studied as a corrosion inhibitor for mild steel in acidic environments. This implies potential applications in materials science and engineering for protecting metals against corrosion (Nasser & Sathiq, 2016).

Pharmacological Research

  • Anti-Breast Cancer Activity : Novel derivatives of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and evaluated for their anti-breast cancer activity, demonstrating potential in cancer research and therapy (Kumar et al., 2021).
  • Antiinflammatory Activity : Ibuprofen analogs of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and tested for anti-inflammatory activity, suggesting potential therapeutic applications in managing inflammation (Rajasekaran et al., 1999).

properties

IUPAC Name

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRTZFFNNHGAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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